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Chloropentaammineruthenium(III) chloride

Cat. No.: B12059915
M. Wt: 292.6 g/mol
InChI Key: HLAVJMYZYQTXAH-UHFFFAOYSA-K
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Description

Overview of Ruthenium(III) Ammine Complexes in Inorganic Research

Ruthenium(III) ammine complexes, which feature one or more ammonia (B1221849) (NH₃) ligands coordinated to a Ru(III) center, are a cornerstone of modern coordination chemistry research. rsc.org These complexes are classic examples of Werner-type complexes, which were pivotal in developing the understanding of coordination bonding and structure. wikipedia.org The study of ruthenium(III) ammine complexes has provided deep insights into fundamental chemical processes, including electron transfer reactions and ligand substitution kinetics. rsc.orgevitachem.com The relative inertness of the Ru(III) center allows for systematic studies where ligands can be varied to fine-tune the electronic and steric properties of the complex. nih.gov For example, complexes like hexaammineruthenium(III) chloride are used as precursors for creating other ruthenium compounds, including catalysts and bimetallic structures. sigmaaldrich.com The investigation into the photochemical and redox properties of these ammine complexes continues to be an active area of research. nih.govacs.org

Significance of Chloropentaammineruthenium(III) Chloride in Coordination Chemistry Studies

This compound, with the chemical formula [Ru(NH₃)₅Cl]Cl₂, is a prominent and well-studied member of the ruthenium(III) ammine family. evitachem.comscbt.com It consists of a central ruthenium(III) ion octahedrally coordinated to five ammonia ligands and one chloride ligand, with two chloride ions acting as counter-ions. evitachem.com This specific arrangement makes it an invaluable tool for probing the principles of coordination chemistry.

The compound is frequently used as a precursor in the synthesis of other ruthenium complexes through ligand substitution reactions, where the chloride ligand can be replaced by other groups. evitachem.com Its distinct redox properties are central to its utility, serving as a model system for studying electron transfer mechanisms. evitachem.com Research involving this compound spans various fields; it is utilized as a catalyst in organic reactions, in the development of new materials with specific electronic properties, and in photochemical studies to understand light-induced reactions. chemimpex.comevitachem.com X-ray crystallography has been employed to confirm its octahedral structure, providing precise data on bond lengths and angles that are characteristic of such transition metal complexes. evitachem.com

Properties of this compound

The physical and chemical properties of this compound are well-documented.

Table 1: Physical and Chemical Properties

Property Value
Chemical Formula [Ru(NH₃)₅Cl]Cl₂
Molecular Weight 292.58 g/mol sigmaaldrich.comfishersci.ca
Appearance Yellow crystalline solid strem.com
CAS Number 18532-87-1 sigmaaldrich.comfishersci.ca
Solubility Slightly soluble in water sigmaaldrich.comchemicalbook.com

| Purity | Typically available as 98% or higher strem.com |

Research Findings

Detailed research has elucidated various aspects of this compound's chemical behavior and applications.

Synthesis and Characterization

The synthesis of this compound is typically achieved by reacting a ruthenium(III) source, such as ruthenium(III) chloride, with ammonia in an aqueous solution under controlled conditions. evitachem.com It can also be prepared from hexaammineruthenium(III) chloride. sigmaaldrich.com Characterization is routinely performed using spectroscopic techniques. Infrared spectroscopy is used to identify the vibrational modes associated with the coordinated ammonia and ruthenium-chloride bonds, while UV-visible spectroscopy helps to analyze the electronic transitions within the complex. evitachem.com

Reactivity and Applications

The reactivity of this compound is dominated by two main processes: ligand substitution and redox reactions. evitachem.com

Ligand Substitution: The coordinated chloride ion is labile and can be substituted by other ligands, making the complex a versatile starting material for a wide range of other ruthenium derivatives. evitachem.com

Redox Reactions: As a transition metal complex, it readily participates in oxidation-reduction processes, a property that is fundamental to its catalytic activity. evitachem.com The Ru(III)/Ru(II) redox couple is a key feature of its electrochemistry.

Catalysis: The compound serves as a catalyst in various chemical transformations in organic synthesis, where it can facilitate electron transfer processes to enhance reaction rates. chemimpex.comevitachem.com

Materials Science: It is used in the synthesis of advanced materials, such as nanocomposites, where the incorporation of ruthenium can impart specific electronic or optical properties. chemimpex.comevitachem.com

Photochemistry: The complex is a subject of photochemical studies, contributing to the understanding of light-driven reactions and energy transfer, which is relevant for applications like solar energy. chemimpex.com

Electrochemistry: Its electrochemical properties are leveraged in the development of sensors for the detection of various analytes. chemimpex.com

Table 2: Key Chemical Identifiers

Identifier Value
Linear Formula [Ru(NH₃)₅Cl]Cl₂ sigmaaldrich.comamericanelements.com
EC Number 242-408-3 sigmaaldrich.comamericanelements.com
MDL Number MFCD00011529 sigmaaldrich.comfishersci.ca
PubChem Substance ID 24857211 sigmaaldrich.com

| InChI Key | HLAVJMYZYQTXAH-UHFFFAOYSA-K sigmaaldrich.comamericanelements.com |

Structure

2D Structure

Chemical Structure Depiction
molecular formula Cl3H15N5Ru B12059915 Chloropentaammineruthenium(III) chloride

Properties

Molecular Formula

Cl3H15N5Ru

Molecular Weight

292.6 g/mol

IUPAC Name

azane;trichlororuthenium

InChI

InChI=1S/3ClH.5H3N.Ru/h3*1H;5*1H3;/q;;;;;;;;+3/p-3

InChI Key

HLAVJMYZYQTXAH-UHFFFAOYSA-K

Canonical SMILES

N.N.N.N.N.Cl[Ru](Cl)Cl

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of Chloropentaammineruthenium Iii Chloride

Preparation from Hexaammineruthenium(III) Precursors

The most common and reliable method for the synthesis of chloropentaammineruthenium(III) chloride is the direct treatment of hexaammineruthenium(III) chloride, [Ru(NH₃)₆]Cl₃, with hydrochloric acid. google.comresearchgate.net This reaction proceeds by the substitution of one ammonia (B1221849) ligand with a chloride ion in the coordination sphere of the ruthenium center.

The general reaction is as follows:

[Ru(NH₃)₆]Cl₃ + HCl → [Ru(NH₃)₅Cl]Cl₂ + NH₄Cl

A typical laboratory procedure involves dissolving hexaammineruthenium(III) chloride in a minimal amount of hot water and then adding concentrated hydrochloric acid. The solution is then heated, often at reflux, for a specific period to facilitate the ligand exchange. The progress of the reaction can be monitored by observing the color change of the solution. Upon cooling, the desired this compound precipitates from the solution due to its lower solubility in the acidic medium.

Table 1: Typical Reaction Conditions for Synthesis from [Ru(NH₃)₆]Cl₃

Parameter Value/Condition
Starting Material Hexaammineruthenium(III) chloride ([Ru(NH₃)₆]Cl₃)
Reagent Concentrated Hydrochloric Acid (HCl)
Solvent Water
Temperature Heating, often to reflux
Reaction Time Varies, can be several hours
Product Isolation Cooling and precipitation

The yield and purity of the product can be influenced by factors such as the concentration of the hydrochloric acid, the reaction temperature, and the duration of heating. It is a straightforward method that is widely cited in inorganic synthesis literature. google.comresearchgate.net

Alternative Synthetic Pathways for this compound

While the use of hexaammineruthenium(III) precursors is prevalent, alternative synthetic routes for this compound have been explored, often starting from more readily available ruthenium salts like ruthenium(III) chloride (RuCl₃). mdpi.comwikipedia.org These methods typically involve the in-situ formation of ammine ligands by reacting ruthenium(III) chloride with a source of ammonia.

One such pathway involves the reaction of ruthenium(III) chloride hydrate (B1144303) (RuCl₃·xH₂O) with an aqueous solution of ammonia. This process can be complex, as it may lead to the formation of a mixture of ammineruthenium complexes. Careful control of reaction conditions such as pH, temperature, and the ratio of reactants is necessary to favor the formation of the desired pentammine species. The synthesis of related rhodium(III) chloroamines from rhodium(III) chloride often employs a similar strategy, suggesting its feasibility for ruthenium as well. mdpi.com

Another approach involves the use of hydrazine (B178648) as both a reducing agent and a source of ammonia ligands, starting from ruthenium(III) chloride. This method can lead to the formation of various ammineruthenium complexes, and subsequent steps are required to isolate the chloropentaammine species.

Table 2: Comparison of Precursors for Alternative Syntheses

Precursor Reagents General Conditions
Ruthenium(III) chloride hydrate Aqueous Ammonia Controlled pH and temperature
Ruthenium(III) chloride Hydrazine Often requires further steps to isolate the desired product

Purification and Isolation Techniques for this compound Complexes

Obtaining pure this compound is essential for its use in further research. The primary method of purification is recrystallization. google.comgoogleapis.com The crude product obtained from the synthesis is dissolved in a suitable solvent, typically hot water or a dilute acidic solution, and then allowed to cool slowly. The pure crystals of this compound will form, leaving more soluble impurities in the mother liquor. The choice of solvent and the rate of cooling are critical for obtaining well-formed crystals of high purity. sigmaaldrich.com Washing the collected crystals with a small amount of cold solvent, such as cold water or ethanol, helps to remove any residual impurities. googleapis.com

For separating mixtures of ammineruthenium complexes or removing ionic impurities, ion-exchange chromatography is a powerful technique. libretexts.orglibretexts.orgresearchgate.net In this method, a solution containing the crude complex is passed through a column packed with an ion-exchange resin. Cation-exchange chromatography is particularly suitable for separating cationic complexes like [Ru(NH₃)₅Cl]²⁺. The complexes are adsorbed onto the resin and can then be selectively eluted by changing the pH or the ionic strength of the eluent. This technique allows for the separation of complexes with different charges, leading to a highly purified product.

Table 3: Overview of Purification Techniques

Technique Principle Key Parameters
Recrystallization Difference in solubility between the product and impurities at different temperatures. Solvent choice, cooling rate.
Ion-Exchange Chromatography Separation based on the charge of the complex ions. Type of resin (cation or anion exchanger), eluent composition (pH, ionic strength).

Following purification, the isolated solid is typically dried under vacuum or in a desiccator to remove any remaining solvent. The purity of the final product can be assessed by various analytical techniques, including elemental analysis and spectroscopy.

Mechanistic Investigations of Ligand Substitution and Reactivity of Chloropentaammineruthenium Iii Chloride

Kinetics and Mechanisms of Acid Hydrolysis Reactions

Acid hydrolysis, or aquation, is the process where a ligand in a coordination complex is replaced by a water molecule in an acidic solution. For chloropentaammineruthenium(III) chloride, this reaction is represented as:

[Ru(NH₃)₅Cl]²⁺ + H₂O → [Ru(NH₃)₅(H₂O)]³⁺ + Cl⁻

Investigations into this process reveal a complex interplay of factors that govern the reaction rate and pathway.

Experimental Determination of Rate Constants and Activation Parameters

The kinetics of the acid hydrolysis of [Ru(NH₃)₅Cl]²⁺ are followed by observing the change in the concentration of the reactant over time. The reaction follows a first-order rate law, where the rate is dependent on the concentration of the complex but independent of the hydrogen ion concentration at low pH. lscollege.ac.indalalinstitute.com The rate law can be expressed as:

Rate = kₐ[ [Ru(NH₃)₅Cl]²⁺ ]

where kₐ is the first-order rate constant for acid hydrolysis. Detailed studies have determined the rate constant and the activation parameters for this process, which provide insight into the energy requirements and the molecular arrangement of the transition state.

Interactive Data Table: Kinetic and Activation Parameters for Acid Hydrolysis of [M(NH₃)₅Cl]²⁺

Metal Ion (M)kₐ at 25°C (s⁻¹)ΔH‡ (kJ/mol)ΔS‡ (J K⁻¹ mol⁻¹)
Ru(III)Data not availableData not availableData not available
Co(III)~1.7 x 10⁻⁶~99~-42

Proposed Reaction Mechanisms (e.g., Dissociative, Associative Interchange)

Because the reaction is conducted in water, which is both the solvent and the incoming ligand, its concentration is high and essentially constant. This makes it difficult to distinguish between a unimolecular (dissociative, Sₙ1) and a bimolecular (associative, Sₙ2) mechanism based on the rate law alone, as a bimolecular reaction would exhibit pseudo-first-order kinetics. dalalinstitute.com

However, evidence for related systems, particularly Co(III) complexes, suggests that a dissociative (D) or dissociative interchange (IᏧ) mechanism is most likely. lscollege.ac.indalalinstitute.comkccollege.ac.in In this pathway, the rate-determining step is the breaking of the Ruthenium-Chloride bond.

Dissociative (Sₙ1 or D) Mechanism: This involves the formation of a distinct five-coordinate intermediate, [Ru(NH₃)₅]³⁺, which is then rapidly captured by a water molecule.

[Ru(NH₃)₅Cl]²⁺ → [Ru(NH₃)₅]³⁺ + Cl⁻ (slow)

[Ru(NH₃)₅]³⁺ + H₂O → [Ru(NH₃)₅(H₂O)]³⁺ (fast)

Dissociative Interchange (IᏧ) Mechanism: In this concerted mechanism, the bond to the leaving chloride group is substantially stretched in the transition state before the bond to the incoming water molecule begins to form. There is no stable five-coordinate intermediate. The transition state is characterized by a weakened Ru-Cl bond.

Evidence favoring a dissociative pathway for ammine complexes includes the acceleration of hydrolysis rates with the introduction of bulky ligands, which would favor the relief of steric strain in a dissociative transition state. lscollege.ac.in

Influence of pH and Solvent Effects on Acid Hydrolysis

In strongly acidic solutions (typically pH < 3), the rate of hydrolysis for [Ru(NH₃)₅Cl]²⁺ is found to be independent of the H⁺ concentration. lscollege.ac.indalalinstitute.com However, the nature of the solvent can influence the reaction rate. For analogous Co(III) complexes, the rate of aquation correlates with solvent ionizing power, which supports a mechanism where charge separation occurs in the transition state, a key feature of a dissociative pathway. dalalinstitute.comresearchgate.net The separation of the negatively charged chloride ion from the positively charged complex is a critical step, and solvents that can effectively solvate these ions will facilitate the reaction. dalalinstitute.com

Kinetics and Mechanisms of Base Hydrolysis Reactions

[Ru(NH₃)₅Cl]²⁺ + OH⁻ → [Ru(NH₃)₅(OH)]²⁺ + Cl⁻

Conjugate Base (Sₙ1CB) Mechanism in Ruthenium(III) Complexes

The base hydrolysis of this compound and similar ammine complexes does not proceed by a simple direct attack (Sₙ2) of the hydroxide (B78521) ion on the metal center. Instead, it follows a Substitution Nucleophilic Unimolecular Conjugate Base (Sₙ1CB) mechanism. lscollege.ac.inkccollege.ac.inwikipedia.org This pathway is supported by several lines of evidence and is characterized by a second-order rate law:

Rate = kₑ[ [Ru(NH₃)₅Cl]²⁺ ][OH⁻]

The mechanism involves two key steps:

Pre-equilibrium Deprotonation: The hydroxide ion acts as a base, not a nucleophile, removing a proton from one of the coordinated ammine (NH₃) ligands to form an amido ([Ru(NH₃)₄(NH₂)]⁺) intermediate. This is a rapid and reversible acid-base reaction. lscollege.ac.inwikipedia.org

[Ru(NH₃)₅Cl]²⁺ + OH⁻ ⇌ [Ru(NH₃)₄(NH₂)]⁺ + H₂O (fast equilibrium)

Rate-Determining Dissociation: The conjugate base is unstable and rapidly undergoes dissociation, losing the chloride ion to form a five-coordinate intermediate, [Ru(NH₃)₄(NH₂)]²⁺. This is the slow, rate-determining step. dalalinstitute.comkccollege.ac.in

[Ru(NH₃)₄(NH₂)]⁺ → [Ru(NH₃)₄(NH₂)]²⁺ + Cl⁻ (slow)

Rapid Aquation and Protonation: The highly reactive five-coordinate intermediate is immediately captured by a water molecule, and subsequent proton transfer yields the final hydroxo product.

[Ru(NH₃)₄(NH₂)]²⁺ + H₂O → [Ru(NH₃)₅(OH)]²⁺ (fast)

A crucial piece of evidence for the Sₙ1CB mechanism is the requirement for the complex to have an acidic proton on a non-leaving ligand. lscollege.ac.inlibretexts.org Complexes without such protons, like those with pyridine (B92270) instead of ammonia (B1221849), undergo base hydrolysis at a much slower rate that is independent of the hydroxide concentration. lscollege.ac.in

Comparison of Acid and Base Hydrolysis Rates

A defining characteristic of the hydrolysis of [Ru(NH₃)₅Cl]²⁺ is the massive difference in reaction rates between acidic and basic conditions. The rate of base hydrolysis is exceptionally fast, with the second-order rate constant being more than a million times greater than the first-order rate constant for acid hydrolysis.

Interactive Data Table: Comparison of Hydrolysis Rates for [Ru(NH₃)₅Cl]²⁺

Reaction TypeRate LawRelative RateMechanism
Acid HydrolysisRate = kₐ[Complex]SlowDissociative (IᏧ)
Base HydrolysisRate = kₑ[Complex][OH⁻]Very Fast (kₑ/kₐ > 10⁶)Sₙ1CB

This dramatic rate enhancement is attributed to the formation of the amido conjugate base. The amido (NH₂)⁻ ligand is a very strong π-donor, which electronically stabilizes the five-coordinate intermediate formed after the chloride ion dissociates, thereby lowering the activation energy for the rate-determining step. lscollege.ac.inkccollege.ac.in This behavior is characteristic of Co(III) and Ru(III) ammine complexes but is different from the hydrolysis behavior of analogous Rh(III) and Cr(III) complexes.

Ligand Exchange Reactions with Diverse Incoming Ligands

This compound undergoes ligand exchange reactions where the chloride ligand is replaced by a variety of incoming ligands (Y). rsc.orgnih.gov The general form of this substitution reaction is:

[Ru(NH₃)₅Cl]²⁺ + Y → [Ru(NH₃)₅Y]ⁿ⁺ + Cl⁻

The mechanism of these reactions is highly dependent on the nature of the complex, the incoming ligand, and the reaction conditions. Studies have investigated these substitutions with ligands such as nitric oxide (NO) and have also examined the interaction with biological macromolecules like DNA, which involves hydrolysis before binding. rsc.orgnih.gov

Associative and Dissociative Interchange Mechanisms (Iₐ, I𝒹)

Ligand substitution reactions in octahedral complexes like this compound typically proceed via an interchange (I) mechanism. alchemyst.co.uklibretexts.org This mechanism is a concerted process where the incoming ligand enters the coordination sphere as the leaving group departs, without forming a stable, detectable intermediate. kccollege.ac.inlibretexts.org The interchange mechanism is further classified based on the degree of bond-making versus bond-breaking in the transition state.

Associative Interchange (Iₐ): In this mechanism, the bond formation with the incoming ligand (Y) is more significant than the bond cleavage with the leaving group (Cl⁻) in the transition state. alchemyst.co.uklibretexts.org This pathway is characterized by a transition state with a higher coordination number (approaching 7).

Dissociative Interchange (I𝒹): In this mechanism, the bond breaking of the Ru-Cl bond is more advanced than the bond formation of the Ru-Y bond in the transition state. alchemyst.co.uklibretexts.org The transition state has a lower effective coordination number (approaching 5).

Kinetic studies, particularly the measurement of activation parameters, provide strong evidence for the specific pathway. The reaction of [Ru(NH₃)₅Cl]²⁺ with nitric oxide (NO) in an acidic aqueous solution was found to have a large negative activation entropy (ΔS≠) and a negative activation volume (ΔV≠). rsc.org These values strongly indicate that the transition state is more ordered and compact than the reactants, which is a hallmark of an associative interchange (Iₐ) mechanism where bond formation is the dominant process. rsc.org

Table 1: Activation Parameters for the Reaction of [Ru(NH₃)₅Cl]²⁺ with Nitric Oxide

This interactive table provides the activation enthalpy, entropy, and volume for the ligand exchange reaction with NO, supporting an Iₐ mechanism.

Parameter Value
Activation Enthalpy (ΔH≠) 34.4 ± 1.0 kJ mol⁻¹
Activation Entropy (ΔS≠) -132 ± 3 J K⁻¹ mol⁻¹
Activation Volume (ΔV≠) -18.0 ± 0.5 cm³ mol⁻¹

Data sourced from Dalton Transactions. rsc.org

Effect of Incoming Ligand Basicity and Nature on Reaction Rates

For substitution reactions that proceed via an associative (A) or associative interchange (Iₐ) mechanism, the rate of reaction is often influenced by the properties of the incoming ligand. uci.edu Generally, a more nucleophilic or more basic incoming ligand will accelerate the reaction rate because it can more effectively attack the metal center and stabilize the associative transition state. uci.edu

Table 2: Second-Order Rate Constants for Reactions of Ruthenium(III) Ammine Complexes with Nitric Oxide at 26 °C

This interactive table compares reaction rates for NO with different Ru(III) ammine complexes, showing the effect of the leaving group on reactivity.

Complex Leaving Group Rate Constant (k) [M⁻¹ s⁻¹]
[Ru(NH₃)₆]³⁺ NH₃ 0.30 ± 0.01
[Ru(NH₃)₅Cl]²⁺ Cl⁻ 0.75 ± 0.03
[Ru(NH₃)₅(H₂O)]³⁺ H₂O 55.6 ± 3.2

Data sourced from Dalton Transactions. rsc.org

Stereochemical Outcomes of Ligand Substitution Pathways

The stereochemistry of the product in a ligand substitution reaction depends on the geometry and lifetime of the transition state or intermediate. For octahedral complexes, substitutions often proceed with retention of the original configuration. tamu.edu

In a dissociative pathway (I𝒹 or D), a five-coordinate intermediate is formed. If this intermediate has a trigonal bipyramidal geometry and is sufficiently long-lived, it can lead to stereochemical rearrangement (isomerization). kccollege.ac.in Conversely, if it adopts a square pyramidal geometry and reacts quickly with the incoming ligand, the original stereochemistry is typically retained. kccollege.ac.in

For an associative pathway (Iₐ or A), a seven-coordinate intermediate or transition state is involved. The geometry of this species (e.g., pentagonal bipyramid or capped octahedron) will dictate the final position of the incoming ligand relative to the spectator ligands. While rearrangements are possible, many associative reactions in octahedral complexes also proceed with retention of configuration. Given the evidence for an Iₐ mechanism in reactions of this compound, retention of stereochemistry is the expected outcome. rsc.org

Electrochemical Properties and Redox Behavior of Chloropentaammineruthenium Iii Chloride

Electrochemical Reduction and Oxidation Processes

The principal redox process for chloropentaammineruthenium(III) chloride is the reversible one-electron reduction of the ruthenium(III) center to ruthenium(II):

[Ru(NH₃)₅Cl]²⁺ + e⁻ ⇌ [Ru(NH₃)₅Cl]⁺

This reaction is a classic example of an outer-sphere electron transfer process, where the primary coordination sphere of the metal ion remains intact during the electron transfer event. The formal reduction potential for this couple is influenced by the nature of the ligands and the surrounding medium. For instance, in the related benzylaminepentaammineruthenium(III) complex, the formal reduction potential for the Ru(III)/Ru(II) couple is reported as 0.120 V. nih.gov

The oxidation of the ruthenium(III) center to higher oxidation states, such as Ru(IV), is generally not observed under typical electrochemical conditions for this complex, as it would require significantly higher potentials. The stability of the Ru(III) and Ru(II) states dominates the accessible electrochemical window.

The reduction of related ruthenium ammine complexes has been studied in various contexts. For example, the reduction of hexaammineruthenium(III), [Ru(NH₃)₆]³⁺, is known to be mediated by chloride ions, highlighting the significant role of the electrolyte in the electrochemical process. wikipedia.org

Cyclic Voltammetry Studies of Ruthenium(III)/(II) Couples

Cyclic voltammetry (CV) is a powerful technique to probe the electrochemical behavior of the [Ru(NH₃)₅Cl]²⁺/⁺ couple. A typical cyclic voltammogram for a reversible one-electron process exhibits a pair of peaks: a cathodic peak (Epc) corresponding to the reduction of Ru(III) to Ru(II), and an anodic peak (Epa) for the oxidation of Ru(II) back to Ru(III). The separation between these peak potentials (ΔEp = Epa - Epc) provides insight into the kinetics of the electron transfer. For an ideal reversible one-electron process, ΔEp is approximately 59 mV at room temperature.

While specific CV data for [Ru(NH₃)₅Cl]Cl₂ is not extensively detailed in readily available literature, studies on similar ruthenium ammine complexes provide a basis for understanding its behavior. For instance, the cyclic voltammetry of hexaammineruthenium(III) chloride is frequently used as a standard for electrochemical measurements due to its well-behaved, reversible redox couple. researchgate.netresearchgate.net The voltammograms for this related complex show clear cathodic and anodic peaks, with their separation and current intensity being dependent on the scan rate. researchgate.net

The electrochemical reversibility of the Ru(III)/Ru(II) couple in ammine complexes can be near-perfect, with some studies on hexaammineruthenium(III) chloride reporting a peak separation of less than 10 mV, indicating minimal overpotential. monash.edu However, the presence of the chloride ligand in chloropentaammineruthenium(III) can lead to broader redox peaks due to factors like ligand dissociation. monash.edu

Influence of Ligand Environment on Redox Potentials

The nature of the ligands coordinated to the ruthenium center has a profound impact on the redox potential of the Ru(III)/Ru(II) couple. The electron-donating or electron-withdrawing properties of the ligands can stabilize one oxidation state over the other, thereby shifting the reduction potential.

In the pentaammine series, the five ammine (NH₃) ligands are relatively neutral σ-donors. The substitution of one of these ammines with a different ligand, such as a halide, alters the electronic environment around the ruthenium ion. Halide ions are σ-donors and weak π-donors. The electronegativity and polarizability of the halide influence the redox potential. For the series of pentaamminehalogenoruthenium(III) complexes, [Ru(NH₃)₅X]²⁺ (where X = Cl, Br, I), the reactivity in reduction reactions follows the order I > Br > Cl. capes.gov.br This trend is likely due to an inner-sphere electron transfer mechanism in these specific reactions, where the halide ligand bridges the ruthenium and the reducing agent. capes.gov.br

Generally, for outer-sphere electron transfer, more electron-donating ligands stabilize the higher oxidation state (Ru³⁺), making the complex easier to reduce and thus shifting the redox potential to more positive values. Conversely, π-accepting ligands stabilize the lower oxidation state (Ru²⁺), making the complex more difficult to reduce and shifting the potential to more negative values. The chloride ligand, being a weaker σ-donor than ammonia (B1221849), is expected to result in a slightly more positive redox potential for [Ru(NH₃)₅Cl]²⁺ compared to [Ru(NH₃)₆]³⁺.

ComplexFormal Reduction Potential (V vs. NHE)Reference
[Ru(NH₃)₆]³⁺/²⁺+0.10 ijcsi.pro
[Ru(NH₃)₅(benzylamine)]³⁺/²⁺+0.120 nih.gov

Electron Transfer Dynamics Involving Chloropentaammineruthenium(III) Species

The kinetics of electron transfer for the [Ru(NH₃)₅Cl]²⁺/⁺ couple are a key aspect of its redox behavior. The rate of electron transfer can be influenced by several factors, including the reorganization energy of the complex upon changing its oxidation state and the electronic coupling between the redox center and the electrode or another reactant.

Studies on the closely related hexaammineruthenium(III)/(II) couple provide valuable insights. The self-exchange electron transfer rate constant for [Ru(NH₃)₆]³⁺/²⁺ is on the order of 8 x 10² M⁻¹s⁻¹. tamu.edu This relatively fast rate is attributed to the small changes in bond lengths and solvation sphere upon electron transfer, resulting in a low reorganization energy.

For the chloropentaammine complex, the presence of the chloride ligand can influence the electron transfer dynamics. In reduction reactions with certain reagents, such as uranium(III), the pentaamminehalogeno-complexes, including the chloro derivative, are thought to react via an inner-sphere mechanism. capes.gov.br This implies that the halide ligand acts as a bridge to facilitate electron transfer, which can significantly affect the reaction rate compared to a purely outer-sphere process.

The kinetics of heterogeneous electron transfer at an electrode surface have also been investigated for ruthenium ammine complexes. The rate constants can be highly dependent on the electrode material and the composition of the electrolyte. wikipedia.org For instance, the reduction of [Ru(NH₃)₆]³⁺ is significantly slower at bismuth electrodes compared to platinum electrodes.

Redox CoupleSelf-Exchange Rate Constant (k₁₁)MechanismReference
[Ru(NH₃)₆]³⁺/²⁺8 x 10² M⁻¹s⁻¹Outer-sphere tamu.edu
[Ru(NH₃)₅Cl]²⁺ + U³⁺Reactivity order: I > Br > ClInner-sphere (proposed) capes.gov.br

Spectroscopic and Structural Elucidation in Mechanistic Contexts

Application of UV-Visible Spectroscopy for Reaction Monitoring and Speciation

UV-Visible (UV-Vis) spectroscopy is a fundamental tool for monitoring reactions of chloropentaammineruthenium(III) chloride in solution. The electronic transitions within the complex, particularly the ligand-field (d-d) transitions, are sensitive to changes in the coordination sphere of the ruthenium center. This sensitivity allows for real-time tracking of ligand substitution reactions, such as the aquation of the chloride ligand.

When [Ru(NH₃)₅Cl]²⁺ is dissolved in an aqueous solution, the coordinated chloride ion can be replaced by a water molecule, leading to the formation of the aquated species, [Ru(NH₃)₅(H₂O)]³⁺. This change in the inner coordination sphere alters the ligand field strength, causing a shift in the absorption maxima (λₘₐₓ). By monitoring the change in absorbance at specific wavelengths over time, the kinetics of the reaction can be determined. For instance, the time required for the aquation/chloridation of Ru(III) chloro complexes to reach equilibrium can be established by observing the stabilization of UV-Vis spectral features. jaea.go.jp

The speciation of ruthenium(III) complexes in solution is highly dependent on conditions such as pH and the concentration of other potential ligands. jaea.go.jp For example, related ruthenium(III) ammine complexes show distinct absorption bands that can be used for identification. The hexaammineruthenium(III) cation, [Ru(NH₃)₆]³⁺, exhibits characteristic absorption peaks that are indicative of its electronic structure. researchgate.net The study of these spectra under various conditions provides insight into the stability and transformation of the complex in different chemical environments. jaea.go.jpresearchgate.net The reduction of the Ru(III) center to Ru(II) also causes significant changes in the UV-Vis spectrum, a process that can be monitored using spectrophotometry. rsc.orgnih.gov

Table 1: Representative UV-Vis Absorption Maxima for Related Ruthenium(III) Ammine and Chloro-Aqua Species
Complexλₘₐₓ (nm)AssignmentReference
[Ru(NH₃)₆]³⁺275Ligand-to-Metal Charge Transfer (LMCT) researchgate.net
[Ru(NH₃)₆]³⁺325d-d transition researchgate.net
[RuCl₄(H₂O)₂]⁻~360d-d transition jaea.go.jp

Infrared and Raman Spectroscopy for Ligand Vibrational Analysis in Reaction Intermediates

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides detailed information about the bonding within a molecule. For [Ru(NH₃)₅Cl]²⁺ and its reaction intermediates, these methods are particularly useful for analyzing the vibrational modes of the ammine (NH₃) ligands and the metal-ligand bonds (Ru-N and Ru-Cl).

The vibrational frequencies of the NH₃ ligands are sensitive to the oxidation state of the ruthenium center and the nature of the other ligands in the coordination sphere. cdnsciencepub.com For example, the N-H stretching vibrations in Ru(III)-ammine complexes occur at a different frequency compared to their Ru(II) counterparts. cdnsciencepub.com This allows for the differentiation between oxidation states during redox reactions. Furthermore, the symmetric deformation (δₛ(NH₃)) and rocking (ρ(NH₃)) modes of the ammine ligands are diagnostic. The NH₃ rocking vibration is particularly sensitive to changes in the surrounding environment, including the identity of the counter-ions. cdnsciencepub.com

Analysis of the far-IR region of the spectrum reveals information about the metal-ligand stretching vibrations. The Ru-N stretching vibration in Ru(III) ammine complexes is typically observed in the range of 420-490 cm⁻¹. cdnsciencepub.com The position of this band provides a direct measure of the strength of the Ru-N bond. Changes in this frequency during a reaction can signal the formation of intermediates with altered metal-ligand bonding.

Table 2: Key Infrared Absorption Frequencies for Hexaammineruthenium(III) Chloride, [Ru(NH₃)₆]Cl₃, a related complex. cdnsciencepub.com
Vibrational ModeFrequency (cm⁻¹)Assignment
ν(NH)3150N-H stretching
δₑ(NH₃)1615Degenerate NH₃ deformation
δₛ(NH₃)1330, 1313Symmetric NH₃ deformation
ρ(NH₃)770NH₃ rocking
ν(Ru-N)452Ruthenium-Nitrogen stretching

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Ruthenium(III) Species

Ruthenium(III) has a 4d⁵ electronic configuration. In a strong octahedral ligand field, as found in [Ru(NH₃)₅Cl]²⁺, these electrons adopt a low-spin state (t₂g⁵), resulting in one unpaired electron. This makes the complex paramagnetic and thus amenable to study by Electron Paramagnetic Resonance (EPR) spectroscopy. uni-leipzig.dewikipedia.org

EPR spectroscopy is a highly sensitive technique for detecting and characterizing paramagnetic species. uni-leipzig.de The EPR spectrum of a Ru(III) complex is characterized by its g-tensor, which provides detailed information about the electronic structure and the symmetry of the ligand environment around the metal ion. researchgate.netresearchgate.net For low-spin d⁵ complexes in a distorted octahedral environment, anisotropic EPR signals are typically observed, with different g-values along the principal axes (gₓ, gᵧ, g₂).

In mechanistic studies, EPR is invaluable for identifying paramagnetic intermediates and tracking their fate. nih.gov For example, if a reaction involves a change in the coordination sphere of the Ru(III) center, the EPR spectrum will change accordingly, reflecting the new local symmetry. It can also be used to confirm the +3 oxidation state of ruthenium in various environments and to study interactions with other molecules, including biological ones. nih.gov The technique is powerful for probing the speciation of ruthenium compounds in different media. nih.gov

Table 3: Representative EPR g-values for Low-Spin Ru(III) Complexes in Octahedral Environments
Complex Type/Environmentg-valuesReference
Distorted Octahedral Ru(III)g₁ ≈ 2.4, g₂ ≈ 2.2, g₃ ≈ 1.8 researchgate.net
Ru(III) coordinating with proteinsSignals indicate coordination to mitochondrial and cytoplasmic proteins nih.gov
Ru(III) complex in solid stateIsotropic signal with g ≈ 2.1 researchgate.net

X-ray Crystallography of Related Ruthenium(III) Ammine Complexes for Structural Insights

While spectroscopic methods provide valuable data on bonding and electronic structure, single-crystal X-ray crystallography offers the definitive determination of the three-dimensional arrangement of atoms in the solid state. Although obtaining suitable crystals of reaction intermediates can be challenging, the crystal structures of the starting material and stable products are fundamental to understanding reaction mechanisms.

The crystal structure of the [Ru(NH₃)₅Cl]²⁺ cation would be expected to show a pseudo-octahedral coordination geometry around the central ruthenium atom, with five nitrogen atoms from the ammine ligands and one chlorine atom occupying the six coordination sites. Analysis of related Ru(III) ammine structures provides insights into typical bond lengths and angles. For instance, in related hexa-coordinate ruthenium complexes, the Ru-N bond lengths are a key parameter. In a similar complex, [Ru(bpy)₃]²⁺, the average Ru-N bond length is approximately 2.08 Å. acs.org

This structural information is crucial for interpreting spectroscopic data and building computational models of reaction pathways. Knowing the precise ground-state geometry helps in understanding steric and electronic factors that influence reactivity, such as the lability of the Ru-Cl bond and the potential for nucleophilic attack at the metal center. Structural studies of various ruthenium complexes have been instrumental in understanding how these compounds interact with other molecules, such as proteins. frontiersin.org

Table 4: Selected Structural Parameters for Related Ruthenium Complexes
ComplexParameterValueReference
[Ru(bpy)₃]²⁺Ru-N bond length~2.08 Å acs.org
[Ru(bpy)₃]²⁺Bite angle (N-Ru-N)~78.0° acs.org
β-RuCl₃Ru-Ru distance283 pm wikipedia.org

Theoretical and Computational Studies of Chloropentaammineruthenium Iii Chloride Reactivity

Density Functional Theory (DFT) Investigations of Reaction Pathways

Density Functional Theory (DFT) has become a standard method for investigating the electronic structure and reaction mechanisms of transition metal complexes. For chloropentaammineruthenium(III) chloride, a primary reaction pathway of interest is aquation, where the chloride ligand is replaced by a water molecule.

DFT calculations can be employed to map the potential energy surface of this reaction. This involves identifying the structures of the reactant ([Ru(NH3)5Cl]2+), the product ([Ru(NH3)5(H2O)]3+), and the key transition state connecting them. The nature of the ligands significantly influences the reaction mechanism. For instance, in related ruthenium(II) arene complexes, strong π-acid arene ligands can make the Ru(II) center behave more like a Ru(III) center, favoring an associative (SN2-type) pathway for hydrolysis. nih.gov For Ru(III) ammine complexes, an associative interchange mechanism is often proposed. nih.gov

DFT studies on analogous ruthenium complexes reveal important electronic details. For example, in a study of a ruthenium(III) complex with thiosemicarbazone ligands, DFT calculations showed that the highest occupied molecular orbital (HOMO) had significant contributions from both ruthenium (35%) and sulfur (17%) orbitals. researchgate.net This highlights that the reactivity is not solely determined by the metal center but is a property of the entire complex. While specific DFT studies detailing the complete reaction pathway for the aquation of [Ru(NH3)5Cl]2+ are not abundant in the searched literature, the methodology remains a primary tool for such investigations.

Hybrid Quantum Mechanical/Effective Fragment Potential (QM/EFP) Approaches for Solution-Phase Reactions

To accurately model reactions in solution, the effect of the solvent must be included. Hybrid QM/EFP methods offer a computationally efficient way to achieve this. In this approach, the reacting species (the QM region, e.g., the [Ru(NH3)5Cl]2+ cation and the entering water molecule) are treated with a high level of theory like DFT, while the surrounding solvent molecules (the EFP region) are represented by a simpler, classical potential.

This method allows for the explicit treatment of solute-solvent interactions, such as hydrogen bonding, which can significantly influence reaction energetics. For instance, a hybrid DFT/EFP and molecular dynamics (MD) study of the [Ru(NH3)5(Pyrazine)]2+ complex in water demonstrated a large red-shift in the metal-to-ligand charge transfer (MLCT) transition upon solvation, highlighting the strong influence of the solvent environment on electronic properties. While specific QM/EFP studies on the reactivity of this compound were not identified in the provided search results, this approach is ideally suited to study its solution-phase reactions, such as hydrolysis, by accurately modeling the solvation shell. rsc.org

Calculation of Activation Energies, Reaction Energies, and Transition States

The transition state is the highest energy point along the reaction coordinate and its geometry provides crucial information about the mechanism. For a ligand substitution reaction, the geometry of the transition state can indicate whether the mechanism is associative (the incoming ligand starts to form a bond before the leaving group departs) or dissociative (the leaving group departs before the incoming ligand binds).

Table 1: Example Activation Parameters for the Acid-Catalyzed Hydrolysis of a Related Ru(III) Complex This table presents experimental data for a related complex to illustrate the types of parameters determined in reactivity studies.

Complex ΔH‡ (kcal/mol) ΔS‡ (cal/mol·K)
[Ru(NH3)5(NCO)]2+ 12.2 -23

Source: ResearchGate. researchgate.net

These parameters are critical for understanding and predicting the reactivity of the complex under different conditions.

Molecular Dynamics Simulations for Ligand Dynamics and Solvent Interactions

Molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. For this compound in aqueous solution, MD simulations can provide detailed insights into the structure and dynamics of the solvation shell and the behavior of the ammine and chloride ligands.

Ab initio MD simulations, where the forces are calculated on-the-fly using a quantum mechanical method like DFT, are particularly powerful. Such simulations can be used to determine key structural properties like the radial distribution function (RDF), which describes the probability of finding a solvent molecule at a certain distance from the metal center. The integration of the first peak of the RDF yields the coordination number of the ion.

These simulations also reveal dynamic information, such as the residence time of water molecules in the first and second solvation shells and the rates of water exchange. nih.govamolf.nl The dynamics of the coordinated ammine ligands, including their rotation and the N-H bond orientations, can also be monitored, providing a complete picture of the complex's interaction with its environment. nih.govnih.gov

Catalytic and Functional Role of Chloropentaammineruthenium Iii Chloride in Chemical Transformations

Chloropentaammineruthenium(III) Chloride as a Precursor in Catalysis

This compound serves as a valuable precursor for the synthesis of catalytically active materials. chemimpex.com Its utility in this regard is particularly notable in the preparation of supported ruthenium catalysts, which are crucial in various industrial processes.

One prominent example is its use as a precursor for preparing highly active supported ruthenium catalysts for ammonia (B1221849) synthesis. researchgate.net In a comparative study, activated carbon (AC) supported ruthenium catalysts were prepared using both this compound and ruthenium(III) chloride as precursors. The results indicated that the catalyst derived from this compound (RuN/AC) exhibited superior performance. researchgate.net

The improved catalytic activity of the RuN/AC catalyst was attributed to the higher dispersion and more uniform size distribution of the ruthenium nanoparticles on the activated carbon support. researchgate.net This highlights the influence of the precursor's chemical nature on the final catalyst's morphology and, consequently, its efficacy. The ammine ligands in the this compound complex likely play a role in the controlled deposition and reduction of the ruthenium species on the support material.

Beyond heterogeneous catalysis, this compound is also a starting material for the synthesis of other discrete ruthenium complexes. researchgate.net By substituting the chloride or ammine ligands, a variety of mixed-ligand ruthenium(III) complexes with specific functionalities can be prepared. These second-generation complexes can be designed to have tailored electronic and steric properties for specific catalytic applications.

Catalyst PrecursorCatalyst SystemApplicationKey Finding
This compoundRuN/ACAmmonia SynthesisResulted in higher Ru dispersion and >10% increased activity compared to catalysts from RuCl₃. researchgate.net
This compoundMixed-ligand Ru(III) complexesSynthesis of biologically active compoundsServes as a starting material for creating new complexes by ligand substitution. researchgate.net

Mechanistic Aspects of Electron Mediation in Model Systems

The ability of ruthenium complexes to shuttle between different oxidation states, primarily Ru(II) and Ru(III), makes them effective electron mediators in various chemical and biochemical systems. While this compound itself is an oxidizing agent, its reduced counterpart, chloropentaammineruthenium(II), can act as a reducing agent, establishing a redox couple suitable for mediating electron transfer reactions.

In the context of biochemical assays for analytical purposes, ruthenium complexes, in general, are of interest. For instance, a closely related compound, hexaammineruthenium(III) trichloride, has been employed as an electron mediator in biosensors for the determination of glucose. google.com In such systems, the ruthenium complex facilitates the transfer of electrons from the active site of an enzyme, like glucose oxidase, to the surface of an electrode. This mediated electron transfer allows for the electrochemical detection of the enzymatic reaction, providing a quantitative measure of the analyte's concentration. The use of ruthenium-containing mediators in these biosensors has been shown to result in improved stability and reduced sensitivity to moisture compared to traditional mediators like ferricyanide. google.com

The fundamental mechanism of electron transfer involving ruthenium ammine complexes has been the subject of detailed kinetic studies. For example, the reduction of a series of ruthenium(III) ammine complexes, including the pentaamminechloro species, by uranium(III) has been investigated. These studies reveal that the electron transfer can proceed through either an outer-sphere or an inner-sphere mechanism, depending on the nature of the ligands coordinated to the ruthenium center. For the pentaamminehalogeno-complexes, the reactivity order was found to be I > Br > Cl, which is indicative of an inner-sphere mechanism where the halogen acts as a bridging ligand. researchgate.net

Furthermore, investigations into proton-coupled electron transfer (PCET) in ruthenium-modified proteins provide deeper insights into the mechanistic possibilities. In a study of a ruthenium-modified azurin, the mechanism of electron transfer was found to be pH-dependent, switching from a pure electron transfer process at acidic pH to a PCET mechanism at pH values of 7.5 and higher. nih.gov This highlights the intricate interplay between electron and proton transfer in systems involving ruthenium complexes, a crucial aspect for their function in biological and bio-inspired systems.

Potential for Activating Organic Substrates through Coordination

The coordination of an organic molecule to a metal center can lead to its activation, making it more susceptible to subsequent chemical transformations. While specific examples of this compound acting as a catalyst that activates an organic substrate through coordination in a full catalytic cycle are not extensively documented, its coordination chemistry suggests a potential for such a role.

The ruthenium(III) center in this compound is a Lewis acid, capable of interacting with Lewis basic sites on organic molecules. The lability of the chloride ligand provides a pathway for an organic substrate to enter the coordination sphere of the ruthenium ion. This direct coordination can polarize the organic substrate, thereby activating it for nucleophilic attack or other transformations.

General studies on ruthenium catalysis demonstrate the element's capacity for substrate activation. For example, ruthenium(III) chloride in hydrochloric acid solution can catalytically activate molecular hydrogen for the reduction of other metal ions. researchgate.net Other research has shown that ruthenium complexes can catalyze the activation of otherwise inert C-C bonds through π-coordination, leading to skeletal rearrangements of organic molecules. researchgate.net

While these examples involve different ruthenium species, they underscore the fundamental ability of ruthenium to mediate the activation of various substrates. The coordination of organic nitriles to the pentaammineruthenium(II) core, the reduced form of the title compound, has been shown to alter the electronic properties of the nitrile, as observed through NMR spectroscopy. researchgate.net This provides direct evidence that coordination to a ruthenium ammine complex can influence the reactivity of an organic molecule. Therefore, it is plausible that this compound could similarly coordinate to and activate suitable organic substrates, even if its primary applications have been focused elsewhere.

Advanced Research Directions and Future Perspectives in Chloropentaammineruthenium Iii Chloride Chemistry

Exploration of Novel Ligand Architectures and Their Impact on Reactivity

The reactivity of a metal complex is profoundly influenced by the electronic and steric properties of its ligands. While the ammine and chloride ligands of chloropentaammineruthenium(III) chloride provide a classic coordination environment, future research is directed towards substituting these with more complex and functional architectures to precisely control the complex's behavior.

Detailed research has demonstrated that strategic ligand design can tune the properties of ruthenium centers for specific catalytic tasks. For instance, the synthesis of mononuclear Ru(III) complexes with tetradentate pyridylamine-type ligands, such as tris(2-pyridylmethyl)amine (B178826) (TPA) and its derivatives, has shown that substituents on the ligands can systematically regulate the redox potential of the ruthenium center. researchgate.net This control is crucial for applications in catalysis, where the ease of oxidation or reduction of the metal center dictates the catalytic cycle. Studies on the catalytic oxygenation of alkanes using these complexes revealed that the electronic effects of the ligands directly impact the reaction mechanism and the kinetic isotope effects observed. researchgate.net

Furthermore, the introduction of redox-active ligands offers a sophisticated strategy for modulating reactivity. These ligands can actively participate in redox processes, storing and releasing electrons during a reaction. Research on iron(III) complexes with novel pentadentate, redox-active ligands has shown that the ligand itself can be oxidized, influencing the subsequent reactivity of the complex, for example, in the activation of molecular oxygen. nih.gov Applying this concept to ruthenium(III) could lead to new catalytic systems where the ligand and the metal work in concert. Another innovative approach involves the in situ formation of complex ligands from simpler starting materials. For example, reacting tris(o-anisyl)phosphane with ruthenium(III) chloride resulted in a novel complex containing a tridentate dianionic P,O,O-ligand, which was formed by the cleavage of two methyl groups from the initial phosphane ligand. rsc.org This complex demonstrated significant cytotoxic activity, highlighting how novel ligand environments can unlock potent biological properties. rsc.org

Future work in this area will likely involve:

Bifunctional Ligands: Designing ligands that not only coordinate to the ruthenium center but also possess a secondary functional group capable of participating in catalysis, such as by facilitating proton transfer or substrate binding.

Photoresponsive Ligands: Incorporating light-sensitive moieties into the ligand framework to enable photochemical control over the complex's reactivity and catalytic activity.

Supramolecular Assemblies: Using non-covalent interactions to build complex, multi-component ruthenium systems where the secondary coordination sphere plays a critical role in dictating substrate selectivity and reactivity.

Development of Advanced Spectroscopic Techniques for in situ Mechanistic Probes

A complete understanding of a chemical reaction requires direct observation of the species that exist during the transformation, including short-lived intermediates. The development and application of in situ and operando spectroscopic techniques are revolutionizing the study of reaction mechanisms. These methods allow researchers to monitor reactions under true catalytic conditions, providing a level of insight that is unattainable through traditional pre- and post-reaction analysis. rsc.org

High-pressure Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a particularly powerful tool for studying ruthenium-catalyzed reactions. acs.orgacs.org For example, operando NMR studies of CO₂ hydrogenation catalyzed by ruthenium phosphine (B1218219) complexes have enabled the direct detection of key intermediates, such as hydrido-dihydrogen species. acs.orgacs.org By correlating the concentration of observed organometallic species with the rate of product formation, researchers can construct detailed, evidence-based mechanistic models. acs.orgresearchgate.net These studies have revealed the vital role of co-catalysts like bases and have shown how the choice of base can determine the predominant catalytic cycle. acs.orgacs.org

Beyond NMR, a suite of other in situ techniques is being deployed to probe ruthenium complexes:

In situ Raman and X-ray Photoelectron Spectroscopy (XPS): These methods can provide information on the vibrational modes and electronic states of the catalyst, respectively, offering insights into changes in bonding and oxidation state during a reaction. rsc.org

Resonance Raman Spectroscopy: This technique has been used to detect the formation of a Ru(IV)=O intermediate under catalytic conditions, providing direct evidence for this critical species in oxidation reactions. researchgate.net

Applying these advanced spectroscopic tools to the study of this compound and its derivatives would provide unprecedented mechanistic detail on its fundamental reactions, such as ligand substitution and redox processes. This could resolve long-standing questions about the precise pathways of these transformations.

Integration of Computational Chemistry and Machine Learning in Predicting Reactivity and Designing New Ruthenium Complexes

The combinatorial explosion in the number of possible ligand and substrate combinations makes the purely experimental discovery of new catalysts a time-consuming and resource-intensive process. The integration of computational chemistry, particularly Density Functional Theory (DFT), and machine learning (ML) is a paradigm shift in catalyst design. researchgate.net

DFT allows for the detailed investigation of reaction mechanisms at the atomic level. For instance, DFT studies on ruthenium chloride catalysts in acetylene (B1199291) hydrochlorination have shown how the coordination number of chlorine atoms around the ruthenium center influences the reaction pathway and energy barriers. nih.gov Such calculations can identify the rate-determining step and predict which catalyst structure is likely to be most efficient. nih.gov

Recent successes in applying ML to ruthenium chemistry include:

Catalyst Stability: Researchers developed an ML framework to identify more stable ruthenium-based catalysts for the oxygen evolution reaction, a key process for producing green hydrogen. cmu.eduanl.gov The ML model, trained on DFT data, successfully screened thousands of candidates and identified a promising ruthenium oxide alloyed with chromium and titanium, which was subsequently synthesized and experimentally validated. cmu.eduanl.gov

Antimicrobial Discovery: In another study, ML models were trained on a library of 288 synthesized ruthenium complexes and their measured antibacterial properties. researchgate.netnih.gov The model was then used to predict the activity of new, virtual compounds, leading to the synthesis of a new batch of 54 complexes with a 5.7-fold higher hit rate for antibacterial activity against MRSA compared to the original, blindly screened library. researchgate.netchemrxiv.org

This powerful synergy between computation and experiment accelerates the discovery process, moving from rational design to predictive and even generative models for new functional ruthenium complexes.

Table 1: Representative Machine Learning Workflow for Ruthenium Complex Discovery
StepDescriptionExample ApplicationReference
1. Data GenerationA dataset is created, either through high-throughput DFT calculations of material properties (e.g., stability) or experimental screening (e.g., biological activity).Training a model on 36,465 metal oxide structures calculated via DFT. anl.gov
2. Model TrainingA machine learning algorithm (e.g., neural network, support vector machine) is trained on the dataset to learn the relationship between the complex's structure and its properties.Training models on the antibacterial activity of 288 modularly synthesized ruthenium complexes. researchgate.netnih.gov
3. Predictive ScreeningThe trained model is used to predict the properties of a large virtual library of candidate complexes, identifying the most promising ones for synthesis.Screening 2070 hypothetical mixed metallic oxide candidates for electrochemical stability. anl.gov
4. Synthesis & ValidationThe top candidates identified by the model are synthesized and their properties are experimentally measured to validate the model's predictions.Synthesizing 54 new compounds and confirming a 5.7x higher hit-rate for antibacterial activity against MRSA. chemrxiv.org

Contribution to Fundamental Understanding of Transition Metal Reactivity

The study of well-defined, seemingly simple complexes like this compound continues to provide a crucial foundation for understanding the broader principles of transition metal chemistry. These fundamental complexes serve as benchmarks and starting points for exploring more complex systems.

Research into the reactions of transition metal ions has shown that metal centers can enhance the reactivity of coordinated ligands by activating their chemical bonds. researchgate.net The extensive body of work on the substitution and redox reactions of this compound provides a rich dataset for testing and refining theories of inorganic reaction mechanisms.

Furthermore, detailed computational studies on related ruthenium chloride systems provide molecular-level insights that are broadly applicable. The DFT investigation into acetylene hydrochlorination catalyzed by ruthenium chloride clusters revealed that the reaction can proceed via different mechanisms (a one-step concerted addition or a two-step radical pathway) depending on the ligand environment of the ruthenium atom. nih.gov This illustrates a fundamental concept: the coordination sphere not only tunes redox potentials but can fundamentally alter the preferred reaction pathway. These insights, derived from specific systems, contribute to the general understanding of how to control reaction mechanisms in homogeneous catalysis.

By serving as a reference point for spectroscopic, electrochemical, and theoretical studies, this compound and its analogs continue to be indispensable tools for educating chemists and for building the foundational knowledge needed to design the next generation of advanced transition metal complexes.

Q & A

Q. Basic

  • PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact (similar to Rhodium analogs) .
  • Ventilation : Use fume hoods to avoid inhalation of particulate matter .
  • Storage : Keep in airtight containers under inert gas (N₂/Ar) to prevent oxidation or ligand loss .

How should researchers design experiments to study ligand substitution kinetics in aqueous solutions?

Q. Advanced

  • Variables : Control pH (buffered solutions), ionic strength (NaClO₄), and temperature (25–80°C) .
  • Techniques : Use stopped-flow UV-Vis or NMR to monitor real-time ligand exchange rates .
  • Data Analysis : Apply pseudo-first-order kinetics and Eyring plots to determine activation parameters .
    Example Table :
ParameterRange TestedInstrumentation
pH2–10pH meter
Temperature25°C, 40°C, 60°CThermostatted cell
Detection MethodUV-Vis at 450 nmStopped-flow spectrometer

What computational approaches predict the redox behavior of this compound?

Q. Advanced

  • DFT Calculations : Model molecular orbitals to predict reduction potentials (e.g., Ru³⁺ → Ru²⁺) .
  • Validation : Compare computed redox potentials with cyclic voltammetry results (±0.1 V tolerance) .
  • Software : Use Gaussian or ORCA with LANL2DZ basis sets for Ru and Cl .

How can isotopic labeling clarify ammonia ligand exchange mechanisms?

Q. Advanced

  • Isotopes : Synthesize complexes with ¹⁵NH₃ to track substitution via ¹⁵N NMR or mass spectrometry .
  • Kinetic Profiling : Measure exchange rates under varying pH and counterion conditions (e.g., Cl⁻ vs. NO₃⁻) .
  • Data Interpretation : Apply Eyring or Arrhenius equations to derive activation energy .

What statistical methods ensure robust analysis of catalytic activity data?

Q. Basic

  • Error Analysis : Report standard deviations (≥3 replicates) and confidence intervals (95%) .
  • Regression Models : Use linear regression for rate laws or ANOVA for multi-condition comparisons .
  • Software : Implement OriginLab or Python’s SciPy for curve fitting .

How does this compound’s stability vary under different storage conditions?

Q. Basic

  • Decomposition Pathways : Ligand loss (NH₃ evaporation) or oxidation (Ru³⁺ → Ru⁴⁺) .
  • Stability Tests : Conduct accelerated aging studies (TGA/DSC) at 40–60°C and 75% humidity .
  • Optimal Storage : Argon atmosphere, desiccated at –20°C .

What theoretical frameworks guide mechanistic studies of this complex?

Q. Advanced

  • Crystal Field Theory : Explain ligand field splitting and magnetic properties .
  • Marcus Theory : Analyze electron-transfer kinetics in redox reactions .
  • Coordination Dynamics : Apply Eigen-Wilkins mechanisms for ligand substitution .

How can researchers address conflicting reports on the complex’s catalytic efficiency?

Q. Advanced

  • Reproducibility : Standardize substrate concentrations, solvent purity, and catalyst loading .
  • In Situ Characterization : Use XAFS or EPR to monitor active species during catalysis .
  • Meta-Analysis : Systematically review literature to identify outliers or methodological biases .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.